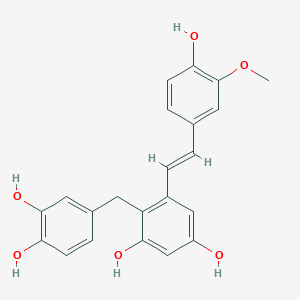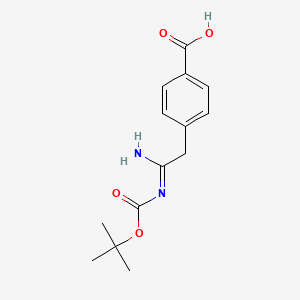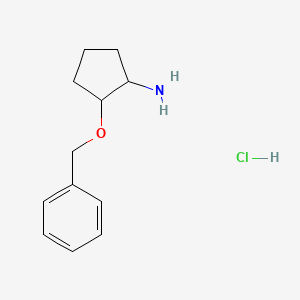![molecular formula C11H10Cl2N2O4 B13083503 [2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid CAS No. 313260-21-8](/img/structure/B13083503.png)
[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid: is a chemical compound with the molecular formula C9H7Cl2NO3 and a molecular weight of 248.06 g/mol . This compound is known for its unique structure, which includes a dichlorobenzoyl group attached to an amino acetic acid moiety. It is primarily used in research and industrial applications due to its specific chemical properties.
Vorbereitungsmethoden
The synthesis of [2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid and glycine.
Reaction Conditions: The 2,4-dichlorobenzoic acid is first converted to its acyl chloride derivative using thionyl chloride.
Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The dichloro groups in the benzoyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of [2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid: can be compared with similar compounds such as:
2-(2,4-Dichlorobenzoyl)glycine: Similar structure but lacks the acetylamino group.
2-(2,4-Dichlorobenzoyl)alanine: Similar structure but has an alanine moiety instead of glycine.
2-(2,4-Dichlorobenzoyl)serine: Similar structure but includes a serine moiety.
These comparisons highlight the uniqueness of This compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
313260-21-8 |
|---|---|
Molekularformel |
C11H10Cl2N2O4 |
Molekulargewicht |
305.11 g/mol |
IUPAC-Name |
2-[[2-[(2,4-dichlorobenzoyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H10Cl2N2O4/c12-6-1-2-7(8(13)3-6)11(19)15-4-9(16)14-5-10(17)18/h1-3H,4-5H2,(H,14,16)(H,15,19)(H,17,18) |
InChI-Schlüssel |
XRFGACMIQVNXKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13083426.png)


![3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13083430.png)
![1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate](/img/structure/B13083438.png)






![1'-(tert-Butoxycarbonyl)-5,6-dihydro-4H-spiro[benzo[b]thiophene-7,4'-piperidine]-2-carboxylic acid](/img/structure/B13083469.png)
![2,5-diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083471.png)
![3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13083490.png)
